2,5-Dihydroxy-3-methoxycyclohexa-2,5-diene-1,4-dione
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Overview
Description
2,5-Dihydroxy-3-methoxycyclohexa-2,5-diene-1,4-dione is a chemical compound that belongs to the class of cyclohexadiene derivatives. This compound is known for its unique structure, which includes two hydroxyl groups and one methoxy group attached to a cyclohexadiene ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-3-methoxycyclohexa-2,5-diene-1,4-dione typically involves the oxidation of suitable precursors. One common method involves the oxidation of 2,5-dimethoxy-1,4-benzoquinone using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions . The reaction is usually carried out in an acidic medium to facilitate the oxidation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydroxy-3-methoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: A variety of substituted cyclohexadiene derivatives.
Scientific Research Applications
2,5-Dihydroxy-3-methoxycyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antiproliferative agent against certain cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its cytotoxic properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dihydroxy-3-methoxycyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components. It has been shown to induce apoptosis in cancer cells by activating caspases and promoting the cleavage of poly (ADP-ribose) polymerase (PARP) protein . The compound also generates reactive oxygen species (ROS), which contribute to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione
- 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione
- 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione
Uniqueness
2,5-Dihydroxy-3-methoxycyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl and methoxy groups allows for diverse chemical reactivity and potential therapeutic applications .
Properties
CAS No. |
62267-73-6 |
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Molecular Formula |
C7H6O5 |
Molecular Weight |
170.12 g/mol |
IUPAC Name |
2,5-dihydroxy-3-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C7H6O5/c1-12-7-5(10)3(8)2-4(9)6(7)11/h2,8,11H,1H3 |
InChI Key |
JQHHKDPSHCURAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)C=C(C1=O)O)O |
Origin of Product |
United States |
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